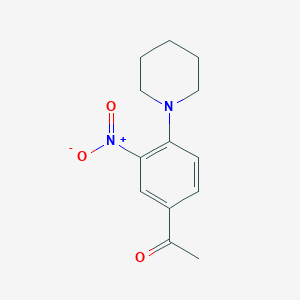

1-(3-Nitro-4-piperidinophenyl)-1-ethanone

Description

Positioning 1-(3-Nitro-4-piperidinophenyl)-1-ethanone within Chemical Space

The specific combination of the nitrophenyl, piperidine (B6355638), and ethanone (B97240) groups in this compound defines its unique position in the vast landscape of chemical compounds. Its structure can be understood by relating it to other known bioactive molecules and considering the rationale for its synthesis.

While this compound itself is not a widely commercialized drug, its core structure is present in various research compounds and intermediates. The synthesis often involves the reaction of a precursor like 1-(4-fluoro-3-nitrophenyl)ethanone with piperidine. chemicalbook.com This precursor is a common building block in medicinal chemistry.

The molecule can be deconstructed into key components that are found in other potent compounds:

Nitrocatechol Analogs: A series of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone derivatives have been synthesized and investigated as potent and long-acting inhibitors of catechol-O-methyltransferase (COMT), an enzyme relevant in the treatment of Parkinson's disease. nih.gov These compounds share the nitro-substituted phenyl-ethanone core.

Nitrophenyl Piperidine/Piperazine (B1678402) Intermediates: Structures combining nitrophenyl and piperidine or piperazine rings are common intermediates in the synthesis of pharmaceuticals. For example, 4-(4-Nitrophenyl)piperidine hydrochloride is used to synthesize compounds with potential analgesic and anti-inflammatory activities. biosynce.com Similarly, 1-(4-methoxyphenyl)-4-(nitrophenyl) piperazine is a key intermediate for certain antifungal agents. core.ac.uk

The investigation of a molecule like this compound is typically driven by the principles of medicinal chemistry, aiming to explore novel biological activities by combining known pharmacophores. The rationale for its synthesis and study can be inferred from the properties of its constituent parts:

Molecular Hybridization: The compound represents a hybrid structure. The piperidine moiety is known to confer favorable pharmacokinetic properties and can be a key interacting group for many receptors. The nitrophenyl-ethanone portion introduces specific electronic features and potential for bio-reductive activation or targeted hydrogen bonding.

Exploring Structure-Activity Relationships (SAR): Synthesizing analogs like this allows researchers to systematically explore how the combination and relative orientation of these functional groups affect biological activity. The presence of the nitro group and the piperidine ring at specific positions on the phenyl ring is a deliberate design choice to probe interactions with a biological target.

Scaffold for Further Derivatization: This molecule can serve as a versatile chemical scaffold. The ethanone group, for instance, can be further modified to create more complex derivatives, potentially leading to compounds with enhanced potency or selectivity for a particular biological target.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-nitro-4-piperidin-1-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-10(16)11-5-6-12(13(9-11)15(17)18)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQPPQDNFZASSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N2CCCCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377348 | |

| Record name | 1-[3-Nitro-4-(piperidin-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30877-80-6 | |

| Record name | 1-[3-Nitro-4-(piperidin-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1 3 Nitro 4 Piperidinophenyl 1 Ethanone

Established Synthetic Routes and Yield Optimization

The primary established route for synthesizing 1-(3-Nitro-4-piperidinophenyl)-1-ethanone involves a nucleophilic aromatic substitution reaction. This method is favored for its directness and relatively high yield.

The synthesis is typically carried out in a single step from carefully selected precursors. The protocol is designed to be efficient and produce a high-purity product.

The key precursors for this synthesis are 1-(4-fluoro-3-nitrophenyl)ethanone and piperidine (B6355638). chemicalbook.com The selection of 1-(4-fluoro-3-nitrophenyl)ethanone is strategic due to the presence of the fluorine atom, which is a good leaving group, activated by the electron-withdrawing nitro group in the ortho position. This activation facilitates the nucleophilic substitution by piperidine.

The reaction is conducted in acetonitrile (B52724) as the solvent, which is suitable for this type of nucleophilic substitution. chemicalbook.com Triethylamine (Et3N) is used as a base to neutralize the hydrofluoric acid that is formed as a byproduct of the reaction. chemicalbook.com The reaction proceeds at room temperature and is typically stirred overnight to ensure completion. chemicalbook.com

Table 1: Reagents and Reaction Conditions

| Reagent/Condition | Role/Specification |

|---|---|

| 1-(4-fluoro-3-nitrophenyl)ethanone | Precursor |

| Piperidine | Nucleophile |

| Triethylamine (Et3N) | Base |

| Acetonitrile (MeCN) | Solvent |

| Temperature | Room Temperature |

The efficiency of a synthetic route is determined by several factors, including the reaction yield, time, and the purity of the final product.

The described synthetic protocol for this compound has been reported to produce a high yield. Specifically, a yield of 85% has been documented for this reaction. chemicalbook.com This high percentage indicates an efficient conversion of the reactants to the desired product under the specified conditions.

The reaction is typically allowed to proceed overnight, which is a practical timeframe for many laboratory settings. chemicalbook.com Following the reaction, the mixture is concentrated to yield the final product. The purity of the obtained this compound has been reported to be 96%, indicating that this synthetic method produces a relatively clean product with minimal need for extensive purification. chemicalbook.com

Table 2: Synthesis Efficiency Data

| Parameter | Value |

|---|---|

| Reaction Yield | 85% |

| Reaction Time | Overnight |

Comparative Analysis of Synthetic Efficiency

Alternative Synthetic Approaches for Analogues and Derivatives

To explore structure-activity relationships and develop novel compounds, various synthetic strategies can be employed to create analogues and derivatives of this compound. These methods offer access to a wide range of structural diversity.

The Ugi four-component reaction (U-4CR) is a powerful tool in modern organic synthesis for rapidly generating molecular diversity from simple starting materials. nih.gov This one-pot reaction combines a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce α-acylamino carboxamide derivatives. mdpi.com The U-4CR is particularly valuable for creating libraries of compounds, making it an ideal strategy for synthesizing piperidine-based analogues. nih.govresearchgate.net

By utilizing a piperidine-containing starting material as one of the four components, complex scaffolds can be assembled efficiently. For instance, a piperidone derivative can serve as the carbonyl component, or a piperidine-containing amine or carboxylic acid could be used. researchgate.net This methodology allows for the synthesis of diverse dipeptide-like structures and has been applied to the preparation of active pharmaceutical ingredients (APIs). mdpi.com The reaction is typically carried out in polar solvents, which supports the formation of polar ionic intermediates in its proposed stepwise mechanism. mdpi.com

Table 1: Components of the Ugi Four-Component Reaction (U-4CR)

| Component | Role in Reaction | Example Moiety for Analogue Synthesis |

| Amine | Forms an imine with the carbonyl compound | Piperidine-containing amine |

| Carbonyl Compound | Reacts with the amine to form an imine | 4-Piperidone |

| Carboxylic Acid | Protonates the imine and provides the acyl group | Propionic Acid |

| Isocyanide | Traps the activated iminium intermediate | Substituted isocyanide |

This table illustrates the four essential components of the Ugi reaction and how piperidine moieties can be incorporated to generate analogues.

Condensation reactions are fundamental in organic chemistry for forming carbon-carbon bonds and are widely used to modify acetophenone (B1666503) derivatives. The aldol (B89426) condensation, for example, involves the reaction of an enolizable ketone like acetophenone with an aldehyde in the presence of a base or acid catalyst. uomustansiriyah.edu.iq This reaction can be used to synthesize chalcones (α,β-unsaturated ketones), which are valuable intermediates and possess a range of biological activities. mdpi.com A crossed aldol condensation between a substituted acetophenone and a substituted benzaldehyde (B42025) can introduce significant structural variations. uomustansiriyah.edu.iq

Multicomponent condensation reactions offer another efficient route to complex molecules. For instance, the one-pot reaction of an aryl aldehyde, an enolizable ketone (such as an acetophenone derivative), acetyl chloride, and acetonitrile can yield β-acetamido ketones. researchgate.net These reactions can be catalyzed by various agents, including Lewis acids or heterogeneous catalysts like Nafion-H. researchgate.net Microwave-assisted protocols have also been developed to accelerate these reactions, often under solvent-free and environmentally friendly conditions using catalysts like boric acid. mdpi.com Furthermore, homo-condensation of acetophenones with elemental sulfur and a nitrogen source can produce unique heterocyclic structures like imidazothiones. rsc.orgnih.gov

Table 2: Examples of Condensation Reactions for Acetophenone Derivatives

| Reaction Type | Reactants | Product Class | Catalyst Example |

| Aldol Condensation | Acetophenone + Benzaldehyde | Chalcone (Benzalacetophenone) | Sodium Hydroxide uomustansiriyah.edu.iq |

| Multicomponent Condensation | Aryl Aldehyde + Acetophenone + Acetyl Chloride + Acetonitrile | β-Acetamido Ketone | Nafion-H researchgate.net |

| Microwave-Assisted Condensation | Acetophenone Derivative + Aldehyde | Chalcone Derivative | Boric Acid mdpi.com |

| Homo-condensation | Acetophenone + Sulfur + Ammonium (B1175870) Acetate (B1210297) | Imidazothione | None (DMSO as solvent/oxidant) rsc.orgnih.gov |

This table summarizes various condensation reactions that can be employed to create derivatives from acetophenone precursors.

Systematic modification of both the phenyl and piperidine rings is crucial for developing analogues.

Phenyl Moiety Substitution: The primary method for introducing substituents onto the phenyl ring is through electrophilic aromatic substitution (EAS). Nitration, the introduction of a nitro (-NO2) group, is a classic EAS reaction achieved by treating the aromatic compound with a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The sulfuric acid protonates the nitric acid, leading to the formation of the highly reactive nitronium ion (NO2+), which is the active electrophile. masterorganicchemistry.com The presence of existing substituents on the ring significantly influences the rate and regioselectivity of further substitutions. numberanalytics.com For the synthesis of the parent compound, the key SNAr reaction relies on the presence of the nitro group and a leaving group (like fluorine) on the phenyl ring to facilitate nucleophilic attack by piperidine. chemicalbook.comnih.gov

Piperidine Moiety Substitution: Introducing diversity onto the piperidine ring can be achieved by either building the ring from acyclic precursors or by functionalizing a pre-existing piperidine or pyridine (B92270) ring. researchgate.netnih.gov The hydrogenation of substituted pyridines is a common and atom-economical method for accessing a wide array of substituted piperidines. nih.govnih.gov This reduction can be achieved using various metal catalysts, and recent advances have enabled asymmetric hydrogenation to produce enantioenriched piperidine derivatives. nih.gov

Scalability and Process Chemistry Considerations

Transitioning the synthesis of this compound and its derivatives from laboratory scale to industrial production requires careful consideration of process chemistry, including reaction efficiency, safety, and scalability. nih.gov

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for pharmaceutical synthesis, offering significant advantages in scalability and process control. atomfair.comnih.gov In a flow reactor, reagents are continuously pumped through a system of tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. atomfair.com

The high surface-area-to-volume ratio in these reactors enables highly efficient heat and mass transfer, which is particularly beneficial for managing exothermic reactions and improving safety by minimizing the inventory of hazardous intermediates. atomfair.com Scalability is often achieved through "numbering-up," where multiple reactors are run in parallel, rather than increasing the size of a single reactor, which preserves the optimal reaction conditions. atomfair.com The integration of real-time analytical tools, such as FTIR and UV-Vis spectroscopy, allows for continuous monitoring and dynamic optimization of the process, leading to higher yields, improved purity, and greater reproducibility. atomfair.comatomfair.com

Table 3: Comparison of Batch vs. Continuous Flow Processing

| Feature | Batch Processing | Continuous Flow Processing |

| Operation | Sequential, discrete steps | Steady-state, uninterrupted stream atomfair.com |

| Heat & Mass Transfer | Often limited, potential for hot spots | Highly efficient, precise temperature control atomfair.com |

| Safety | Large volumes of reagents and intermediates | Small reactor volumes, reduced risk atomfair.com |

| Scalability | "Scale-up" can alter reaction parameters | "Numbering-up" preserves efficiency atomfair.com |

| Reproducibility | Potential for batch-to-batch variability | High consistency and reproducibility atomfair.com |

| Process Control | Limited real-time adjustment | Dynamic optimization with real-time analytics atomfair.com |

This table highlights the key differences and advantages of continuous flow chemistry over traditional batch methods for chemical synthesis.

Computational Fluid Dynamics (CFD) is a powerful simulation tool used in chemical reaction engineering to analyze and predict fluid flow, heat transfer, and mass transport within a reactor. numberanalytics.comresolvedanalytics.com By numerically solving the governing equations of fluid mechanics, such as the Navier-Stokes equations, CFD provides detailed insights into complex processes that are difficult to measure experimentally. lsu.educhemisgroup.us

In the context of scaling up the synthesis of this compound, CFD can be instrumental in designing and optimizing reactors, particularly continuous flow systems. rsc.orgrsc.org It allows engineers to visualize flow patterns, identify areas of poor mixing, predict temperature gradients, and assess residence time distributions. chemisgroup.us This understanding helps in optimizing reactor geometry and operating conditions to enhance mixing efficiency, improve reaction rates and yields, and ensure consistent product quality. numberanalytics.com The use of CFD can significantly reduce the need for extensive physical experimentation, thereby lowering costs and accelerating process development. numberanalytics.comrsc.org Studies have shown a strong correlation between CFD predictions and experimental results in identifying significant factors that affect product yield in continuous flow synthesis. rsc.orgrsc.org

Table 4: Benefits of Using CFD in Chemical Process Development

| Benefit | Description |

| Improved Process Understanding | Provides detailed insights into fluid dynamics, reaction kinetics, and transport phenomena. numberanalytics.com |

| Optimized Reactor Design | Enables virtual prototyping and simulation of different reactor configurations to maximize efficiency. chemisgroup.us |

| Reduced Experimentation | Minimizes the time and cost associated with physical experiments and pilot-plant trials. numberanalytics.com |

| Enhanced Safety | Helps identify and mitigate potential safety hazards, such as thermal runaways or localized high pressures. numberanalytics.com |

| Confident Scale-Up | Reduces the risks associated with scaling up from the lab to production by predicting performance at different scales. chemisgroup.us |

This table outlines the key advantages of applying Computational Fluid Dynamics to optimize the design and operation of chemical reactors.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms.

¹H NMR for Proton Environment and Connectivity

A ¹H NMR spectrum would provide critical information about the number of different types of protons, their electronic environments, and their connectivity. Expected signals would correspond to the protons on the acetyl group, the aromatic ring, and the piperidine (B6355638) ring. The chemical shifts (δ), splitting patterns (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would allow for the assignment of each proton to its specific position in the molecule's structure.

¹³C NMR for Carbon Skeleton Elucidation

A ¹³C NMR spectrum would reveal the number of distinct carbon environments and provide information about the types of carbon atoms present (e.g., C=O, aromatic C-H, aromatic C-N, aliphatic CH₂). This technique is fundamental for confirming the carbon framework of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can offer insights into its structure through fragmentation analysis. A high-resolution mass spectrum would confirm the exact molecular weight. While a patent has reported a UPLC-MS peak at m/z 249.3, corresponding to the protonated molecule [M+H]⁺, a detailed analysis of fragmentation patterns, which would help to confirm the connectivity of the different parts of the molecule, is not available. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For 1-(3-Nitro-4-piperidinophenyl)-1-ethanone, characteristic absorption bands would be expected for the carbonyl (C=O) group of the ketone, the nitro (NO₂) group (symmetric and asymmetric stretches), C-N bonds, aromatic C-H bonds, and aliphatic C-H bonds.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, oxygen) in the compound. This data is used to experimentally confirm the empirical formula, which can then be compared to the molecular formula (C₁₃H₁₆N₂O₃) derived from mass spectrometry to establish the compound's purity and confirm its elemental composition.

Chromatographic Methods for Purity Assessment and Degradation Product Detection

Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are crucial for assessing the purity of the compound. These methods can separate the target compound from any starting materials, byproducts, or degradation products. The single reference to UPLC-MS suggests that liquid chromatography is a suitable method for the analysis of this compound. chemicalbook.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of "this compound". This technique is particularly valuable due to its high sensitivity and selectivity, allowing for the analysis of complex mixtures.

Expected Chromatographic Behavior:

In a typical reverse-phase HPLC setup, "this compound" is expected to be well-retained on a C18 column. The retention time will be influenced by the mobile phase composition, typically a mixture of an aqueous solvent (like water with a formic acid or ammonium (B1175870) acetate (B1210297) modifier) and an organic solvent (such as acetonitrile (B52724) or methanol). The polarity of the molecule, influenced by the nitro, acetyl, and piperidine functional groups, will dictate its elution profile. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure a sharp peak shape and efficient separation from potential impurities or starting materials.

Expected Mass Spectrometric Fragmentation:

Upon introduction into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode, "this compound" would be expected to produce a prominent protonated molecule [M+H]⁺. Further fragmentation of this parent ion in the collision cell of the mass spectrometer (MS/MS) would yield characteristic product ions. The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments.

Key expected fragmentation pathways would likely involve:

Cleavage of the piperidine ring.

Loss of the nitro group.

Fragmentation of the ethanone (B97240) side chain.

Hypothetical HPLC-MS Data:

The following table provides a hypothetical representation of the expected data from an HPLC-MS analysis of "this compound".

| Parameter | Expected Value |

| HPLC Column | C18 reverse-phase |

| Mobile Phase | A: Water + 0.1% Formic Acid, B: Acetonitrile |

| Elution Type | Gradient |

| Ionization Mode | ESI Positive |

| Parent Ion [M+H]⁺ | Expected m/z ~249.12 |

| Major Fragment Ions | Corresponding to losses of key functional groups |

This data is predictive and would require experimental verification for confirmation.

Thin-Layer Chromatography (TLC) in Synthetic Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique extensively used to monitor the progress of chemical reactions, including the synthesis of "this compound". libretexts.org It allows for the qualitative assessment of the consumption of starting materials and the formation of the product.

Methodology:

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, commonly silica (B1680970) gel. tifr.res.in The plate is then developed in a chamber containing a suitable mobile phase (eluent). The separation of components is based on their differential partitioning between the stationary and mobile phases.

Solvent System Selection:

The choice of the eluent is critical for achieving good separation. For a compound with the polarity of "this compound", a mixture of a non-polar solvent (such as hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate or acetone) is generally effective. The ratio of these solvents is optimized to achieve a retention factor (Rf) for the product that is typically between 0.3 and 0.5 for optimal visualization and separation from starting materials. For aromatic nitro compounds, various solvent systems have been explored, often involving mixtures of benzene, petroleum ether, and methanol. epa.gov

Visualization:

Since "this compound" contains a chromophore (the nitrophenyl group), it is expected to be visible under UV light (typically at 254 nm). This allows for non-destructive visualization of the spots on the TLC plate. Additionally, various chemical staining agents can be used for visualization if the compounds are not UV-active or to enhance detection.

Monitoring Reaction Progress:

To monitor a reaction, three lanes are typically spotted on a TLC plate: the starting material, the reaction mixture, and a co-spot containing both the starting material and the reaction mixture. libretexts.org As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot corresponding to the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Illustrative TLC Data for Synthetic Monitoring:

The table below illustrates the expected Rf values for the starting material and product in a hypothetical synthesis of "this compound" from a precursor like 1-(4-fluoro-3-nitrophenyl)ethanone and piperidine.

| Compound | Hypothetical Rf Value (Hexane:Ethyl Acetate 7:3) |

| 1-(4-fluoro-3-nitrophenyl)ethanone (Starting Material) | ~0.6 |

| This compound (Product) | ~0.4 |

These Rf values are illustrative and would depend on the specific TLC plate and the exact solvent system used.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a central tool in the computational analysis of 1-(3-Nitro-4-piperidinophenyl)-1-ethanone. These calculations, particularly utilizing the B3LYP functional with a 6-311++G(d,p) basis set, have enabled a detailed exploration of the molecule's electronic structure and properties.

Optimized Molecular Geometry and Conformational Analysis

The optimized molecular geometry of this compound reveals a non-planar conformation. The piperidine (B6355638) ring adopts a stable chair conformation, which is a common low-energy arrangement for such cyclic systems. The nitro group is observed to be twisted relative to the phenyl ring, a deviation from planarity that influences the molecule's electronic properties. The acetyl group, in contrast, lies nearly in the same plane as the phenyl ring.

Conformational analysis has identified the most stable arrangement of the molecule's constituent parts. The specific bond lengths and angles determined from these calculations provide a precise three-dimensional picture of the molecule. For instance, the C-N bond of the nitro group and the C-C bond of the acetyl group exhibit lengths and angles that are consistent with theoretical predictions for similar aromatic compounds.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C1-C2 | 1.39 Å |

| Bond Length | C-N (Nitro) | 1.47 Å |

| Bond Length | C-C (Acetyl) | 1.51 Å |

| Bond Angle | O-N-O (Nitro) | 124.5° |

| Bond Angle | C-C-O (Acetyl) | 121.9° |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. In this compound, the HOMO is primarily localized on the piperidine-substituted phenyl ring, indicating this region is the most likely site for electrophilic attack. Conversely, the LUMO is concentrated on the nitro group and the acetyl group, suggesting these are the probable sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap implies higher reactivity. For this compound, the calculated HOMO-LUMO gap is approximately 4.2 eV, which provides insight into its kinetic stability.

Table 2: Frontier Molecular Orbital Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.3 eV |

Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map of this compound shows the most negative potential (red and yellow regions) located around the oxygen atoms of the nitro and acetyl groups. These areas represent the most likely sites for interaction with electrophiles.

The regions of positive potential (blue areas) are found around the hydrogen atoms of the piperidine ring, indicating these are potential sites for nucleophilic attack. The MEP analysis thus complements the HOMO-LUMO findings, providing a more detailed picture of the molecule's reactive landscape.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a powerful method for analyzing the electron density distribution and characterizing chemical bonds and noncovalent interactions within a molecular system.

Bond Critical Points and Electron Density Distribution

QTAIM analysis of this compound has been used to identify bond critical points (BCPs), which are points where the electron density is a minimum along the bond path but a maximum in the perpendicular directions. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian of the electron density, provide information about the nature of the chemical bonds.

For the covalent bonds within the molecule, the electron density at the BCPs is high, and the Laplacian is negative, which is characteristic of shared-type interactions. This analysis confirms the covalent nature of the bonds forming the molecular framework.

Noncovalent Interactions (NCI) and Reduced Density Gradient (RDG)

The study of noncovalent interactions (NCI) is crucial for understanding the stability and conformation of molecules. The Reduced Density Gradient (RDG) method, based on the electron density and its derivatives, is employed to visualize and characterize these weak interactions.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods used to analyze the physical movements of atoms and molecules. To date, specific MD simulation studies focused exclusively on this compound have not been extensively reported in publicly accessible scientific literature. Such studies would be valuable for understanding the compound's behavior in various environments.

Modeling Crystal Packing and Polymorphic Forms

Conformational Landscape Exploration

The conformational landscape of a molecule describes the various three-dimensional shapes it can adopt by rotating around its single bonds. An exploration of the conformational landscape of this compound would reveal the energetically preferred shapes of the molecule, governed by the rotation around the bonds connecting the phenyl ring to the acetyl and piperidine groups, as well as the puckering of the piperidine ring itself. While general principles of conformational analysis can be applied, specific computational studies detailing the full conformational landscape and the energy barriers between different conformers of this particular compound are not documented in the available literature.

Structure-Activity Relationship (SAR) Studies via In Silico Methods

Structure-Activity Relationship (SAR) studies are essential for drug discovery and development, as they correlate the chemical structure of a compound with its biological activity. While in silico methods are frequently used for this purpose, specific SAR studies for this compound are not described in the available scientific literature. Such studies would involve comparing this compound to structurally similar molecules to predict its biological activity based on its distinct features, such as the nitro group, the piperidine ring, and the acetyl group.

Ligand-Target Interaction Prediction and Scoring

Predicting how a molecule (ligand) might bind to a biological target, such as a protein or enzyme, is a cornerstone of computational drug design. This typically involves molecular docking simulations, which predict the preferred orientation of a ligand when bound to a target and estimate the strength of the interaction, often expressed as a binding score. Research detailing specific ligand-target interaction predictions or docking scores for this compound is not currently available.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used as a query in virtual screening to search large databases of compounds for other molecules that might have similar activity. There are no published studies that specifically develop a pharmacophore model based on this compound or use it in virtual screening campaigns.

Prediction of Electronic Properties and Reactivity

The electronic properties of a molecule are fundamental to its reactivity and interactions. These properties can be predicted using computational methods based on quantum mechanics. The structure of this compound contains several key functional groups that influence its electronic landscape: a phenyl ring substituted with an electron-withdrawing nitro group and an electron-donating piperidine group, as well as an acetyl group.

The strong electron-withdrawing nature of the nitro group (-NO₂) decreases the electron density on the aromatic ring, particularly at the ortho and para positions relative to its own position. Conversely, the piperidine group, connected via its nitrogen atom, is an electron-donating group, which increases electron density on the ring. These opposing electronic effects create a complex pattern of reactivity. The acetyl group is also deactivating. The interplay of these substituents dictates the molecule's reactivity in electrophilic or nucleophilic aromatic substitution reactions and influences the acidity of adjacent protons.

Computationally derived properties provide further quantitative insight into the molecule's characteristics. nih.gov

Below is an interactive table of predicted electronic and physicochemical properties for this compound.

| Property | Predicted Value | Reference |

| Molecular Weight | 248.28 g/mol | nih.gov |

| XLogP3-AA | 2.5 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 248.11609238 Da | nih.gov |

| Topological Polar Surface Area | 63.4 Ų | nih.gov |

| Heavy Atom Count | 18 | nih.gov |

These predicted values offer a baseline for understanding the molecule's likely behavior. For instance, the XLogP3-AA value of 2.5 suggests moderate lipophilicity. The presence of four hydrogen bond acceptors (the oxygen atoms of the nitro and acetyl groups, and the nitrogen of the piperidine) compared to zero donors indicates its potential to accept hydrogen bonds in interactions with biological targets or solvents. nih.gov The two rotatable bonds suggest a degree of conformational flexibility. nih.gov

Investigation of Biological and Pharmacological Activities Excluding Dosage/administration

Enzyme Inhibition Studies

While direct enzymatic assays and kinetic studies for 1-(3-Nitro-4-piperidinophenyl)-1-ethanone are not extensively detailed in the available scientific literature, its mechanism of action is suggested to involve the inhibition of the proteasome.

The precise mechanism of action and binding affinity of this compound with its molecular targets are yet to be fully elucidated. However, studies on similar piperidone compounds suggest that they may act as proteasome inhibitors. This inhibitory action is inferred from the observed accumulation of poly-ubiquitinated proteins within cancer cells following treatment with the compound. The accumulation of these proteins is a hallmark of proteasome inhibition, as the proteasome is responsible for their degradation.

The primary molecular target suggested for this compound is the proteasome, a key complex in protein degradation. nih.gov The validation for this target is based on the downstream effects observed in treated cancer cells, namely the buildup of poly-ubiquitinated proteins and the pro-apoptotic protein Noxa, both of which are typically degraded by the proteasome. nih.gov

Specific IC50 values of this compound against isolated enzymes have not been reported in the reviewed literature. The potency of its inhibitory action has been characterized through cellular assays that measure its cytotoxic effects on cancer cells, which are a downstream consequence of its presumed enzymatic inhibition.

Anticancer Activity and Cellular Mechanisms

The anticancer properties of this compound have been more extensively studied, with research demonstrating its cytotoxic effects against various cancer cell lines and elucidating the cellular mechanisms responsible for this activity. In these studies, the compound is referred to as P5. nih.gov

This compound has demonstrated potent cytotoxic effects across a range of human cancer cell lines, particularly those of hematological origin. nih.gov The half-maximal cytotoxic concentration (CC50) values were determined after 48 hours of treatment. The compound showed selective cytotoxicity towards cancerous cells when compared to non-cancerous cell lines. nih.gov

The most sensitive cancer cell line to this compound (P5) was CCRF-CEM, a leukemia cell line. nih.gov The average CC50 value across nine different tumorigenic cell lines was 1.52 µM. nih.gov In comparison, the average CC50 values for non-cancerous fibroblast (Hs27) and breast epithelial (MCF-10A) cells were significantly higher at 3.84 µM, indicating a degree of selectivity for cancer cells. nih.gov

Cytotoxic Activity of this compound (P5) on Various Cell Lines

| Cell Line | Cancer Type | CC50 (µM) after 48h |

|---|---|---|

| Raji | Burkitt's Lymphoma | 1.5 |

| CCRF-CEM | Leukemia | 1.2 |

| HL-60 | Leukemia | 2.0 |

| K-562 | Leukemia | 1.4 |

| MOLT-4 | Leukemia | 1.3 |

| MCF-7 | Breast Cancer | 1.7 |

| MDA-MB-231 | Breast Cancer | 1.6 |

| COLO 205 | Colon Cancer | 1.7 |

| HTC-116 | Colon Cancer | 1.3 |

| Hs27 | Non-cancerous Fibroblast | >3.5 |

| MCF-10A | Non-cancerous Breast Epithelial | >4.0 |

The cytotoxic effects of this compound are mediated through the induction of apoptosis, or programmed cell death, and modulation of the cell cycle.

Treatment with this compound leads to the activation of the intrinsic pathway of apoptosis. nih.gov This is characterized by the depolarization of the mitochondrial membrane and the generation of reactive oxygen species (ROS). nih.gov Furthermore, the compound triggers the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

In addition to inducing apoptosis, this compound also affects the progression of the cell cycle. Studies have shown that treatment with this compound causes cell cycle arrest at the G2/M phase in leukemia cells. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating, ultimately contributing to the compound's anticancer activity.

Modulation of miRNA Maturation Pathways

MicroRNAs (miRNAs) are small, non-coding RNA molecules, typically 22 nucleotides in length, that are crucial for regulating gene expression at the post-transcriptional level. nih.gov The maturation of miRNAs is a precise, multi-step process. It begins in the nucleus, where a primary miRNA transcript (pri-miRNA) is processed by the Drosha-DGCR8 microprocessor complex into a precursor hairpin structure of about 70 nucleotides (pre-miRNA). oup.comembopress.org This pre-miRNA is then exported to the cytoplasm, where the Dicer enzyme performs a final cleavage to produce the mature miRNA duplex. embopress.org One strand of this duplex is incorporated into the RNA-induced silencing complex (RISC), which guides it to target messenger RNAs (mRNAs), leading to either mRNA degradation or translational repression. oup.com

The regulation of this pathway is critical, as dysregulation of miRNA expression is implicated in a wide range of diseases, including various cancers. nih.gov Consequently, the miRNA maturation pathway has emerged as an attractive target for therapeutic intervention. Small molecules have been identified that can modulate this process, for instance, by inhibiting the enzymatic activity of Drosha or Dicer, thereby interfering with miRNA biogenesis. nih.govnih.govresearchgate.net While the therapeutic potential of modulating miRNA pathways with small molecules is an active area of research, specific studies investigating the effects of this compound on these pathways have not been reported in the available literature. This remains a potential area for future investigation.

Antimicrobial and Antifungal Efficacy

The piperidine (B6355638) heterocyclic ring is a prominent structural feature in many pharmaceuticals and is recognized as an important pharmacophore for developing agents with a wide spectrum of biological activities, including antimicrobial and antifungal properties. researchgate.netdut.ac.zabiointerfaceresearch.com Derivatives of piperidine have demonstrated notable efficacy against various pathogenic microbes. biointerfaceresearch.comacademicjournals.org

Antibacterial and Antifungal Spectrum

Piperidine derivatives have shown activity against a range of both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com Studies on related piperidin-4-one compounds have demonstrated antibacterial activity against species such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. biomedpharmajournal.org

The antifungal spectrum of piperidine-based compounds includes activity against various yeasts and molds. Certain piperidine derivatives have shown inhibitory effects against fungi like Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.orgresearchgate.net Specifically, thiosemicarbazone derivatives of piperidin-4-one have been found to possess antifungal activity against Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans. biomedpharmajournal.org

The following table displays the Minimum Inhibitory Concentration (MIC) values for several piperidin-4-one analogues against various microbial strains, illustrating the potential antimicrobial spectrum.

| Compound Class | Test Organism | MIC (µg/mL) |

| Piperidin-4-one Derivatives | Staphylococcus aureus | >100 |

| Bacillus subtilis | 50 | |

| Escherichia coli | >100 | |

| Thiosemicarbazone Derivatives of Piperidin-4-one | Candida albicans | 12.5 |

| Microsporum gypseum | 6.25 | |

| Trichophyton rubrum | 12.5 |

Note: Data is derived from studies on piperidin-4-one analogues and is intended to be illustrative of the antimicrobial potential of the piperidine scaffold. biomedpharmajournal.org MIC values represent the lowest concentration that inhibits visible growth.

Structure-Activity Relationship (SAR) in Antimicrobial Context

The antimicrobial activity of this compound can be analyzed by considering its distinct structural components: the piperidine ring, the nitrophenyl group, and the ethanone (B97240) moiety.

Piperidine Ring : The piperidine nucleus is a key pharmacophore found in numerous biologically active compounds. acs.org Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be substituted to optimize pharmacological activity. nih.gov

Nitrophenyl Group : The presence of a nitro (NO₂) group, a strong electron-withdrawing substituent, on the phenyl ring is significant. In various classes of heterocyclic compounds, the inclusion of a nitro group has been shown to enhance antimicrobial and antifungal activity. nih.gov This is often attributed to the altered electronic properties of the molecule, which can influence its interaction with biological targets.

Neuropharmacological Research and Central Nervous System (CNS) Activity

The piperidine scaffold is a cornerstone in the design of CNS-active drugs. nih.gov Its derivatives are found in medications targeting a wide array of neurological and psychiatric conditions. acs.org The structural features of the arylpiperidine moiety present in this compound suggest a potential for interaction with key CNS targets, including neurotransmitter systems.

Interaction with Neurotransmitter Receptors (e.g., Serotonin (B10506) Receptors)

Arylpiperidine and the closely related arylpiperazine structures are well-established motifs in ligands that exhibit high affinity for serotonin (5-HT) receptors. nih.govnih.gov Specifically, these scaffolds are known to interact strongly with the 5-HT₁A and 5-HT₂A receptor subtypes. mdpi.comuniba.it The nitrogen atom of the piperidine or piperazine (B1678402) ring and the aromatic system are crucial for binding. Subtle modifications to the aryl ring or substitutions on the nitrogen atom can significantly alter the affinity and selectivity for different serotonin receptor subtypes. nih.gov For instance, N4-substitution on arylpiperazines can enhance affinity for 5-HT₁A sites. nih.gov

The table below presents the binding affinities (Ki) of representative arylpiperazine ligands for the 5-HT₁A receptor, demonstrating the high-affinity interactions characteristic of this structural class.

| Compound | Receptor | Binding Affinity (Ki, nM) |

| 1-(2-Methoxyphenyl)piperazine | 5-HT₁A | 26 |

| Buspirone | 5-HT₁A | 15 |

| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 5-HT₁A | 0.6 |

Note: Data is derived from studies on arylpiperazine ligands to illustrate the potential of the arylpiperidine/piperazine scaffold. nih.gov Ki (inhibition constant) indicates the concentration of a ligand that blocks 50% of radioligand binding; a lower value signifies higher binding affinity.

Impact on Cholinergic Neurotransmission

The cholinergic system, which utilizes the neurotransmitter acetylcholine (B1216132) (ACh), is vital for cognitive processes such as memory and learning. nih.gov A deficiency in cholinergic neurotransmission is a key feature of Alzheimer's disease. ijpsi.org A primary therapeutic strategy is to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of ACh in the synaptic cleft. nih.govijpsi.org

The piperidine ring is a central component of several potent AChE inhibitors, most notably Donepezil. nih.govijpsi.org The tertiary nitrogen atom within the piperidine ring is believed to play a critical role in the inhibitory activity. In its protonated form, this nitrogen can interact with the anionic site of the AChE enzyme, contributing to the ligand's binding and inhibitory function. ijpsi.org Given that this compound contains this core piperidine structure, it is plausible that it could exert an influence on cholinergic neurotransmission through the inhibition of cholinesterases.

Anti-inflammatory and Analgesic Properties

There are no available scientific studies investigating the anti-inflammatory or analgesic properties of this compound. Research into other piperazine and piperidine derivatives has shown that this class of compounds can exhibit anti-inflammatory and pain-reducing effects, but no such characterization has been published for this specific nitro-substituted phenyl ethanone derivative. nih.govnih.gov

Mechanisms of Pain Reduction

As there is no evidence of analgesic activity for this compound, the mechanisms of pain reduction have not been studied.

Antiviral Potential

The potential antiviral activity of this compound has not been evaluated in any published research. Although other novel molecules are continuously being explored as potential antiviral agents, particularly against influenza, this compound has not been identified as a candidate in the available literature. nih.gov

Identification of Novel Binding Sites

No research has been conducted to identify potential binding sites for this compound on viral proteins, including influenza hemagglutinin.

Other Biological Applications (e.g., Antiparasitic Activity)

There are no published reports on other biological applications for this compound, including any potential antiparasitic activity. While some nitro-containing heterocyclic compounds have been investigated for their antiparasitic effects, this specific compound is not among them. nih.gov

Mechanistic Studies and Molecular Interactions

Protein-Ligand Interactions

The interaction between a ligand like 1-(3-Nitro-4-piperidinophenyl)-1-ethanone and a protein receptor is a multifaceted process involving several types of non-covalent bonds. rsc.org The identification and understanding of these interactions are crucial in drug discovery and molecular biology. rsc.orgnih.gov The stability of the resulting protein-ligand complex is determined by the sum of these interactions.

Table 1: Potential Protein-Ligand Interactions

| Interaction Type | Description | Relevant Functional Groups |

|---|---|---|

| Hydrophobic Interactions | Occur between nonpolar regions of the ligand and the protein, driven by the exclusion of water. | Phenyl ring, Piperidine (B6355638) ring |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bound to a more electronegative atom and another nearby electronegative atom. | Oxygen atoms of the nitro and ethanone (B97240) groups (as acceptors), potential for N-H donors in the receptor. |

| π-π Stacking | Occurs between aromatic rings, involving electrostatic and van der Waals forces. | Phenyl ring |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Entire molecule |

Hydrophobic Interactions in Ligand-Receptor Binding

Hydrophobic interactions are a primary driving force for the binding of many ligands to their receptors. nih.gov These interactions arise from the tendency of nonpolar molecules and molecular regions to aggregate in an aqueous environment to minimize contact with water molecules. nih.gov In the case of this compound, the phenyl and piperidine rings represent significant nonpolar surfaces that can engage in hydrophobic interactions within a receptor's binding pocket. nih.gov The strength of this binding is influenced by factors such as temperature and the ionic strength of the solution, which are characteristic features of hydrophobic interactions. nih.gov

Role of Functional Groups (e.g., Nitro Group) in Reactivity and Interaction

The functional groups of this compound play a critical role in its chemical reactivity and its ability to interact with biological targets. nih.gov

Nitro Group : The nitro (NO₂) group is a strong electron-withdrawing group. nih.gov This property significantly influences the electronic distribution of the entire molecule, affecting its polarity and reactivity. The oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming interactions with suitable donor groups on a receptor. mdpi.com The presence of the nitro group can be pivotal for the molecule's biological activity, often through redox reactions within the cell. nih.gov

Ethanone Group : The acetyl group (a ketone) features a polar carbonyl (C=O) bond. The oxygen atom can serve as a hydrogen bond acceptor, contributing to the binding affinity of the molecule to its target protein.

Cellular Permeability and Transport Mechanisms

The ability of a compound to cross cell membranes is fundamental to its biological activity. This passage is governed by the physicochemical properties of the molecule and the nature of the biological membrane. walshmedicalmedia.com For this compound, its relatively small size and the presence of hydrophobic regions suggest it may be able to cross cell membranes via passive diffusion. walshmedicalmedia.com

Metabolic Pathways and Biotransformation

Once inside the body, xenobiotics (foreign chemical substances) like this compound are subject to metabolic processes, primarily in the liver. These biotransformation reactions, often categorized into Phase I and Phase II, modify the compound to facilitate its excretion. nih.gov For aromatic nitro compounds, a key metabolic pathway involves the reduction of the nitro group. nih.gov

Nitro Group Reduction to Amine Derivatives

The reduction of a nitro group is a critical metabolic transformation for many nitro-containing compounds. nih.gov This process involves a six-electron reduction that converts the nitro group (-NO₂) sequentially into nitroso (-NO), N-hydroxylamino (-NHOH), and finally amino (-NH₂) functional groups. nih.gov

This reduction can be catalyzed by a variety of enzymes known as nitroreductases, which are found in both mammalian tissues and gut microbiota. nih.gov These enzymes, which include NADPH: P450 oxidoreductase and NAD(P)H-quinone oxidoreductase, facilitate the transfer of electrons to the nitro group. nih.gov The resulting amine derivative, 1-(3-Amino-4-piperidinophenyl)-1-ethanone, would have significantly different chemical and biological properties compared to the parent nitro compound. The introduction of the electron-donating amine group can alter the molecule's receptor binding profile and subsequent biological effects. nih.govjsynthchem.com

Table 2: Reagents and Catalysts for Nitro Group Reduction

| Method | Reagents/Catalysts | Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Palladium-on-carbon (Pd/C) or Raney Nickel | Aromatic Amine |

| Metal-Acid Reduction | Iron (Fe) or Tin (Sn) in acidic media | Aromatic Amine |

| Transfer Hydrogenation | Formic acid, Iron-based catalysts | Aromatic Amine |

| Hydrosulfite Reduction | Sodium hydrosulfite (Na₂S₂O₄) | Aromatic Amine |

| Silane Reduction | Trichlorosilane (HSiCl₃) and an organic base | Aromatic Amine |

This table presents general methods for the chemical reduction of aromatic nitro compounds to amines, which parallel the enzymatic biotransformation pathways. organic-chemistry.orgwikipedia.orggoogle.com

Future Directions and Translational Research Potential

Design of Novel Analogues with Enhanced Potency and Selectivity

The chemical scaffold of "1-(3-Nitro-4-piperidinophenyl)-1-ethanone," featuring a nitrophenyl group attached to a piperidine (B6355638) ring, offers fertile ground for the design of novel analogues with potentially improved pharmacological profiles. nih.govnih.gov Medicinal chemistry strategies would likely focus on modifying these key moieties to enhance potency and target selectivity.

The piperidine ring is a common feature in many pharmaceuticals and its conformation and substitution patterns can significantly influence binding affinity and selectivity for biological targets. nih.govresearchgate.net Modifications to the piperidine ring, such as the introduction of chiral centers or the addition of functional groups, could lead to analogues with enhanced interactions with specific receptors or enzymes. acs.org

The nitro group, an electron-withdrawing moiety, plays a crucial role in the electronic properties of the molecule and can be a key determinant of its biological activity. svedbergopen.comnih.gov However, the presence of a nitro group can sometimes be associated with toxicity. nih.gov Therefore, a key aspect of analogue design would be to explore isosteric replacements of the nitro group to potentially mitigate toxicity while retaining or enhancing biological activity. Furthermore, the position of the nitro group on the phenyl ring could be altered to investigate the impact on structure-activity relationships (SAR).

Below is a table outlining potential modifications and their rationales:

| Structural Modification | Rationale | Potential Outcome |

|---|---|---|

| Alteration of substituents on the piperidine ring | To explore new binding interactions and improve selectivity. acs.org | Enhanced target affinity and reduced off-target effects. |

| Isosteric replacement of the nitro group (e.g., with a cyano or sulfonyl group) | To modulate electronic properties and potentially reduce toxicity. nih.gov | Improved safety profile with retained or enhanced efficacy. |

| Positional isomerization of the nitro group | To investigate the impact of electronic distribution on biological activity. | Optimization of structure-activity relationships. |

| Modification of the ethanone (B97240) group | To explore its role in target binding and overall pharmacokinetics. | Improved potency and drug-like properties. |

Exploration of Synergistic Effects with Existing Therapeutic Agents

The potential of "this compound" may be significantly amplified when used in combination with existing therapeutic agents. nih.gov Synergistic interactions can lead to enhanced efficacy, reduced dosages of individual drugs, and the potential to overcome drug resistance. The presence of the nitroaromatic group suggests that this compound could be explored as a hypoxia-activated prodrug, a class of agents that are selectively activated in the low-oxygen environment of solid tumors. mdpi.com

Future research could investigate the synergistic effects of this compound with conventional chemotherapeutics or targeted therapies in various cancer models. For instance, if the compound is found to have anticancer properties, combining it with a DNA-damaging agent or a cell cycle inhibitor could lead to a more profound antitumor response.

Potential areas for exploring synergistic effects include:

Oncology: Combination with standard-of-care chemotherapies or targeted agents to enhance tumor cell killing and overcome resistance.

Infectious Diseases: Co-administration with antibiotics to tackle resistant bacterial strains, as nitroaromatic compounds have shown antimicrobial potential. nih.gov

Inflammatory Disorders: Use alongside anti-inflammatory drugs to achieve a more potent and sustained therapeutic effect.

Development of the Compound as a Lead Structure for Drug Discovery

A lead structure is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The unique combination of the nitrophenyl and piperidine moieties in "this compound" makes it an interesting candidate for development as a lead structure. researchgate.net

Both nitrophenyl and piperidine rings are found in a wide range of biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netijnrd.org The initial identification of a significant biological activity for "this compound" would be the first step in its journey as a lead compound. Subsequent drug discovery efforts would involve iterative cycles of chemical synthesis and biological testing to optimize its properties.

The development process would typically involve:

Hit-to-Lead Optimization: Initial screening to identify a promising biological activity, followed by chemical modifications to improve potency and selectivity.

Pharmacokinetic Profiling: Evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties to ensure it has suitable drug-like characteristics.

In Silico Modeling: Utilization of computational tools to predict the binding mode of the compound and guide the design of more potent analogues.

Integration of Omics Technologies in Mechanistic Elucidation (e.g., Proteomics)

Understanding the mechanism of action of a novel compound is crucial for its development as a therapeutic agent. Omics technologies, such as proteomics, genomics, and metabolomics, can provide a comprehensive, system-wide view of the cellular response to a drug candidate. nih.gov

Proteomics, the large-scale study of proteins, can be a particularly powerful tool to elucidate the mechanism of action of "this compound". nih.gov By comparing the proteomes of treated and untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are altered by the compound. This can provide valuable clues about the compound's cellular targets and the signaling pathways it modulates. For instance, proteomic analysis could reveal if the compound induces nitrosative stress, a cellular response that can be triggered by nitroaromatic compounds. nih.gov

The integration of various omics platforms could provide a multi-faceted understanding of the compound's biological effects, facilitating its optimization and clinical translation.

Advanced Preclinical Evaluation (e.g., In Vivo Efficacy, excluding toxicity specifically)

Following promising in vitro results, the next critical step is to evaluate the efficacy of "this compound" and its optimized analogues in living organisms. Advanced preclinical evaluation using animal models is essential to determine if the compound's in vitro activity translates to a therapeutic effect in a more complex biological system.

The choice of animal model will depend on the therapeutic area of interest. For example, if the compound shows anticancer activity in vitro, its in vivo efficacy would be tested in xenograft models, where human tumor cells are implanted into immunocompromised mice. nih.gov The primary endpoint of such studies would be the inhibition of tumor growth.

Key aspects of advanced preclinical efficacy evaluation would include:

Pharmacodynamic Studies: To confirm that the drug reaches its target in the animal and elicits the desired biological response.

Dose-Response Studies: To determine the optimal dose range for therapeutic efficacy.

Comparison with Standard-of-Care: To assess whether the new compound offers any advantage over existing treatments.

Successful in vivo efficacy studies are a prerequisite for advancing a drug candidate to clinical trials in humans.

Q & A

Q. What are the standard synthetic routes for 1-(3-Nitro-4-piperidinophenyl)-1-ethanone, and what experimental conditions are critical for optimizing yield?

The synthesis typically involves nitro-substitution and piperidine ring functionalization. A Friedel-Crafts acylation is commonly employed using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) to introduce the ethanone group. Key parameters include reaction temperature (80–120°C), solvent choice (e.g., dichloromethane or toluene), and stoichiometric control of the nitro-piperidine precursor . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product.

Q. How can spectroscopic techniques (IR, NMR, MS) be applied to characterize this compound, and what key spectral features should researchers prioritize?

- IR Spectroscopy : Focus on the carbonyl stretch (C=O) near 1680–1720 cm⁻¹ and nitro group (NO₂) absorption at 1520–1350 cm⁻¹ .

- ¹H NMR : Identify aromatic protons in the 7.0–8.5 ppm range and piperidine methylene/methine signals (2.5–3.5 ppm). The acetyl group (CH₃CO) appears as a singlet near 2.4 ppm .

- Mass Spectrometry : The molecular ion peak ([M]⁺) at m/z 234 (calculated for C₁₂H₁₄N₂O₃) and fragmentation patterns (e.g., loss of NO₂ or piperidine ring cleavage) confirm structural integrity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Based on SDS

- Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .

- Mitigation : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement of this compound?

Discrepancies in X-ray diffraction data (e.g., thermal motion or disordered nitro groups) require advanced refinement tools like SHELXL. Strategies include:

- Applying restraints/constraints to atomic displacement parameters.

- Validating hydrogen bonding and π-π stacking interactions using software like Olex2 or Mercury.

- Cross-validating with spectroscopic data to ensure consistency .

Q. What computational methods (e.g., DFT, molecular docking) are suitable for studying the electronic properties and bioactivity of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps for reactivity insights.

- Molecular Docking : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., kinases or GPCRs). Validate docking poses with MD simulations (NAMD/GROMACS) .

Q. What strategies can address low yields in nitro-group functionalization reactions during derivative synthesis?

- Catalytic Optimization : Replace traditional Lewis acids with eco-friendly catalysts (e.g., FeCl₃ or ionic liquids).

- Microwave-Assisted Synthesis : Reduce reaction time (10–30 minutes vs. hours) and improve regioselectivity.

- Protection/Deprotection : Temporarily shield the piperidine nitrogen with Boc groups to prevent side reactions .

Q. How does the nitro group’s position influence the compound’s pharmacological activity, and what in vitro assays are recommended for validation?

The meta-nitro group enhances electron-withdrawing effects, potentially increasing binding to nitroreductase enzymes. Assays include:

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa or MCF-7).

- Enzyme Inhibition : Measure IC₅₀ values against bacterial nitroreductases or oxidoreductases.

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation .

Data Interpretation and Methodological Challenges

Q. How should researchers reconcile conflicting toxicity data reported in different SDS documents?

- Source Evaluation : Prioritize data from peer-reviewed studies or regulatory bodies (e.g., NIST, OSHA) over vendor-provided SDS.

- In Silico Tools : Use QSAR models (e.g., TEST by EPA) to predict acute/chronic toxicity endpoints.

- Experimental Validation : Conduct acute toxicity assays (OECD 423) on rodent models for definitive classification .

Q. What advanced chromatographic techniques improve purity analysis of this compound, particularly for trace impurities?

- HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with gradient elution (acetonitrile/water + 0.1% formic acid) to separate nitro-group degradation products.

- GC-MS : Detect volatile impurities (e.g., residual solvents) with a DB-5MS column and EI ionization.

- Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is employed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.